![molecular formula C15H21O5P B084024 alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester CAS No. 13507-49-8](/img/structure/B84024.png)
alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester, also known as DEPAE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DEPAE is a phosphonate ester, which contains a phosphorus atom bonded to two ethoxy groups and a benzene ring. This compound has been synthesized using various methods and has been found to have potential applications in different fields of research.
Wirkmechanismus
The mechanism of action of alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester as a catalyst is still not fully understood. However, it is believed that the phosphorus atom in alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester acts as a Lewis acid, which can coordinate with the reactant molecules and facilitate the reaction. The benzene ring in alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester also plays a crucial role in stabilizing the intermediate species during the reaction.
Biochemical and Physiological Effects:
alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have potential as an anti-cancer agent. alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester has been found to inhibit the growth of cancer cells in vitro, although further studies are required to confirm its efficacy and safety.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester has several advantages as a catalyst for lab experiments. It is easy to synthesize and purify, and it has been found to be an effective catalyst for various organic reactions. However, alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester also has some limitations. It is relatively unstable and can decompose under certain conditions, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester. One potential area of focus is the development of new synthetic methods for alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester and its derivatives. Another potential direction is the study of alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester's potential as an anti-cancer agent, which may lead to the development of new cancer therapies. Additionally, further studies are required to understand the mechanism of action of alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester as a catalyst and to optimize its use in various organic reactions.
Synthesemethoden
The synthesis of alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester has been achieved using different methods. One of the most common approaches is the reaction between diethyl phosphite and benzaldehyde in the presence of a catalyst. This process results in the formation of alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester, which can be further purified using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
Alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester has been extensively studied for its potential applications in scientific research. One of the key areas of focus has been its use as a catalyst in organic reactions. alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester has been found to be an effective catalyst for the synthesis of various organic compounds, including esters and amides.
Eigenschaften
CAS-Nummer |
13507-49-8 |
---|---|
Produktname |
alpha-(Diethoxyphosphinyl)benzeneacrylic acid ethyl ester |
Molekularformel |
C15H21O5P |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
ethyl (Z)-2-diethoxyphosphoryl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H21O5P/c1-4-18-15(16)14(12-13-10-8-7-9-11-13)21(17,19-5-2)20-6-3/h7-12H,4-6H2,1-3H3/b14-12- |
InChI-Schlüssel |
AFGMDHDZHUKXMX-OWBHPGMISA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C1=CC=CC=C1)/P(=O)(OCC)OCC |
SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)P(=O)(OCC)OCC |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.